Zero GABA-A Receptor Interference: NPEC-caged-(S)-AMPA vs. MNI-Caged Ligands
In acute brain slice electrophysiology, MNI-caged ligands (including MNI-caged L-glutamate, MNI-NMDA, and MNI-kainate) inhibit GABA-A receptors with IC₅₀ concentrations close to the maximum concentrations employed in receptor signaling experiments [1]. In contrast, NPEC-caged-(S)-AMPA exhibits no detectable inhibition of GABA-A receptors at concentrations used experimentally, a finding confirmed through systematic evaluation of synaptic transmission and excitability in slice preparations [1]. This differential GABA-ergic interference profile has direct consequences for experiments requiring isolation of glutamatergic signaling without confounding modulation of inhibitory neurotransmission.
| Evidence Dimension | GABA-A receptor inhibition |
|---|---|
| Target Compound Data | No inhibition detected at experimental concentrations |
| Comparator Or Baseline | MNI-caged ligands: IC₅₀ values near maximal working concentrations |
| Quantified Difference | Qualitative: Absent in NPEC-caged vs. present in MNI-caged ligands |
| Conditions | Acute brain slice electrophysiology; synaptic transmission and excitability assays |
Why This Matters
This property eliminates confounding GABAergic modulation, enabling clean interpretation of AMPA receptor-mediated effects in circuits where inhibitory tone is critical.
- [1] Palma-Cerda F, Auger C, Crawford DJ, Hodgson AC, Reynolds SJ, Cowell JK, Swift KA, Cais O, Vyklicky L, Corrie JE, Ogden D. New caged neurotransmitter analogs selective for glutamate receptor sub-types based on methoxynitroindoline and nitrophenylethoxycarbonyl caging groups. Neuropharmacology. 2012 Sep;63(4):624-34. View Source
